molecular formula C16H14Cl3FN2O B5186573 4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide

4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide

Cat. No. B5186573
M. Wt: 375.6 g/mol
InChI Key: TVNFNHSVTYWGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide is a chemical compound that has been synthesized and studied extensively in the field of scientific research. It is commonly referred to as TFB-TAM and has been used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide involves the inhibition of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to have anticancer effects. TFB-TAM inhibits CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to induce apoptosis in cancer cells. Additionally, TFB-TAM has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, which is involved in various cellular processes, making it a useful tool for studying these processes. TFB-TAM has also been found to have anticancer effects, making it a potential drug candidate for cancer treatment. However, there are also limitations to using TFB-TAM in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide. One potential direction is to study its effects on other cellular processes besides CK2 inhibition. TFB-TAM has been found to have anti-inflammatory effects, and further research could explore its potential for treating inflammatory diseases. Additionally, more research could be done on the potential use of TFB-TAM as a drug candidate for cancer treatment. Finally, future studies could focus on improving the solubility of TFB-TAM in water to make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide involves the reaction of 4-fluoroaniline and 4-methylbenzoyl chloride in the presence of triethylamine and 2,2,2-trichloroethyl chloroformate. The resulting product is then purified using column chromatography. The synthesis of this compound has been reported in several studies, and it has been found to be a relatively simple and efficient process.

Scientific Research Applications

4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to have anticancer effects. TFB-TAM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3FN2O/c1-10-2-4-11(5-3-10)14(23)22-15(16(17,18)19)21-13-8-6-12(20)7-9-13/h2-9,15,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNFNHSVTYWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]benzamide

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